N-[(4-fluorophenyl)methyl]-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-9-(oxolan-2-ylmethyl)purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O/c18-13-5-3-12(4-6-13)8-19-16-15-17(21-10-20-16)23(11-22-15)9-14-2-1-7-24-14/h3-6,10-11,14H,1-2,7-9H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPDSEXLGBVFJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to interact with various receptors.
Mode of Action
It’s known that similar compounds can bind with high affinity to multiple receptors, which can lead to various biological activities.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc.
Pharmacokinetics
The compound’s physical properties such as boiling point, density, and vapor pressure were found. These properties can influence the compound’s bioavailability.
Biological Activity
N-[(4-fluorophenyl)methyl]-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine, a novel purine derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews its biological activity based on recent research findings, including in vitro and in vivo studies, pharmacokinetic properties, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a purine base linked to a 4-fluorobenzyl group and an oxolane moiety. Its molecular formula is , with a molecular weight of approximately 315.35 g/mol. The fluorine substitution enhances its lipophilicity, potentially improving its bioavailability.
Biological Activity Overview
-
Antitumor Activity
- Recent studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that the compound induces apoptosis in human leukemia cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest at the G1 phase .
- Neuroprotective Effects
- Enzyme Inhibition
Pharmacokinetics
Pharmacokinetic studies reveal that the compound has favorable absorption characteristics with a significant half-life in vivo. It shows minimal metabolic degradation across different species, indicating stability . The low inhibition on the hERG channel suggests a reduced risk of cardiotoxicity, which is crucial for drug development .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| In Vitro Assays | Induces apoptosis in leukemia cells; inhibits proliferation via G1 phase arrest. |
| Neuroprotection | Modulates neuronal survival pathways; potential application in Alzheimer's disease treatment. |
| Enzyme Inhibition | Inhibits HDACs; enhances acetylation of histones leading to tumor suppressor gene activation. |
| Pharmacokinetics | Favorable absorption; minimal metabolic differences among species; low cardiotoxicity risk. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Physicochemical Properties
The table below compares the substituents and molecular weights of the target compound with key analogs:
Key Observations :
- N6 Substitutions : The 4-fluorobenzyl group in the target compound offers a balance of lipophilicity and electronic effects compared to methoxybenzyl (e.g., ) or unsubstituted phenyl groups (). Fluorine’s electronegativity may enhance binding affinity through dipole interactions.
- N9 Substitutions: The oxolan-2-ylmethyl group in the target compound likely improves metabolic stability over isopropyl () or unmodified tetrahydrofuran (). SQ-22536 (), a known adenylyl cyclase inhibitor, shares the oxolan-2-yl group, suggesting this moiety’s relevance in modulating cyclic AMP pathways.
Comparison with Analog Syntheses:
- N-(2-Methoxybenzyl)-9-(oxolan-2-yl)-9H-purin-6-amine (): Synthesized via sequential reaction of 6-chloropurine with dihydrofuran (to install oxolan-2-yl) and 2-methoxybenzylamine. Yield: Not specified, but purified via recrystallization.
- 2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine (): Uses isopropyl bromide for N9 alkylation, followed by 4-methoxybenzylamine substitution.
Crystallographic Insights :
- reports hydrogen bonding (N6–H⋯N7) and π-π stacking in crystals, stabilizing dimer formation . The target compound’s 4-fluorobenzyl group may similarly engage in hydrophobic or halogen bonding.
Preparation Methods
Starting Materials
The synthesis begins with 9H-purin-6-amine (CAS 26148-68-5) as the core structure. Key reagents include:
-
4-Fluorobenzyl chloride (CAS 352-11-4)
-
Oxolan-2-ylmethyl bromide (CAS 57381-65-2)
-
Sodium hydride (60% dispersion in mineral oil, CAS 7646-69-7)
-
Anhydrous dimethylformamide (DMF) (CAS 68-12-2)
First Alkylation: Introduction of the Oxolan-2-ylmethyl Group
-
Reaction Setup :
-
9H-purin-6-amine (1.0 equiv) is dissolved in anhydrous DMF under nitrogen.
-
Sodium hydride (1.2 equiv) is added at 0°C to deprotonate the N9 position.
-
Oxolan-2-ylmethyl bromide (1.1 equiv) is introduced dropwise.
-
-
Conditions :
-
Temperature: 0°C → room temperature (18 hours).
-
Workup: Quenched with ice-water, extracted with ethyl acetate, and purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1).
-
Yield : 72–78%.
Second Alkylation: Introduction of the 4-Fluorobenzyl Group
-
Reaction Setup :
-
Intermediate from Step 2.2.1 (1.0 equiv) is dissolved in DMF.
-
Sodium hydride (1.5 equiv) is added at 0°C.
-
4-Fluorobenzyl chloride (1.1 equiv) is added slowly.
-
-
Conditions :
-
Temperature: 0°C → 50°C (12 hours).
-
Workup: Diluted with dichloromethane, washed with brine, and crystallized from ethanol/water.
-
Table 1: Impact of Base and Solvent on Alkylation Efficiency
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaH | DMF | 0 → RT | 78 |
| KOtBu | THF | -20 → RT | 62 |
| LDA | Toluene | -78 → RT | 45 |
Key Findings :
-
Sodium hydride in DMF provides superior yields due to enhanced nucleophilicity.
-
Lower temperatures reduce side reactions but prolong reaction times.
Industrial-Scale Synthesis Considerations
Continuous Flow Reactor Design
Industrial production employs continuous flow systems to address scalability challenges:
-
Residence Time : 30 minutes.
-
Temperature Control : Multi-zone heating (0°C → 50°C).
-
Throughput : 5 kg/day with >95% purity.
Purification Techniques
-
Crystallization : Ethanol/water (3:1) achieves 98% purity.
-
Chromatography : Reserved for small-scale batches requiring >99% purity.
Comparative Analysis of Methodologies
Table 2: Sequential vs. One-Pot Alkylation
| Parameter | Sequential Alkylation | One-Pot Alkylation |
|---|---|---|
| Total Yield (%) | 65–70 | 55–60 |
| Reaction Time | 30 hours | 18 hours |
| Purity | >98% | 90–92% |
| Scalability | High | Moderate |
Trade-offs : Sequential methods favor purity, while one-pot approaches reduce time.
Challenges and Troubleshooting
Regioselectivity Issues
-
Problem : Competing alkylation at N1 or N7 positions.
-
Solution : Use bulky bases (e.g., NaH) to favor N9 substitution.
Side Reactions
-
Over-Alkylation : Controlled stoichiometry (1.1 equiv alkylating agent) minimizes bis-alkylated byproducts.
-
Hydrolysis : Anhydrous conditions prevent decomposition of intermediates.
Q & A
Q. Table 1: Comparison of Synthesis Protocols
| Step | Conditions () | Conditions () |
|---|---|---|
| Alkylation | NaH, DMF, 70°C, 8 hrs | K₂CO₃, DMAc, 60°C, 10 hrs |
| Coupling | Pd(OAc)₂, XPhos, toluene, 110°C | PdCl₂, DPPF, THF, 80°C |
| Yield | 62% | 48% |
Q. Table 2: Biological Activity Data
| Assay Type | Result () | Result () |
|---|---|---|
| CDK2 Inhibition | IC₅₀ = 0.8 μM | IC₅₀ = 5.2 μM |
| HeLa Cell Viability | EC₅₀ = 12 μM | EC₅₀ = 45 μM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
